

Guanylation of sterically unhindered aliphatic amines with "Pyrazole-1-carboxamidinium monohydrochloride"

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Compound of Interest

Compound Name: *Pyrazole-1-carboxamidinium monohydrochloride*

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Application Notes and Protocols for the Guanylation of Sterically Unhindered Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the guanylation of sterically unhindered primary aliphatic amines using "**Pyrazole-1-carboxamidinium monohydrochloride**." This reagent offers an efficient and straightforward method for the synthesis of alkylguanidines, which are important moieties in medicinal chemistry and drug development. The protocols outlined below are based on established literature procedures and are intended to facilitate the successful implementation of this reaction in a laboratory setting.

Introduction

Guanidinium groups are prevalent in a wide range of biologically active molecules and natural products. Their basicity and ability to form strong hydrogen bonds make them crucial for molecular recognition and binding to biological targets. The conversion of primary amines to guanidines is therefore a fundamental transformation in synthetic and medicinal chemistry. "**Pyrazole-1-carboxamidinium monohydrochloride**" has emerged as a reliable and versatile

reagent for this purpose, particularly for the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.^[1] This reagent is favored for its stability, reactivity, and the generation of relatively clean reaction profiles, often with minimal workup.^[1]

Reaction Principle

The reaction proceeds via a nucleophilic attack of the aliphatic amine on the electrophilic carbon of the pyrazole-1-carboxamidine. The pyrazole ring serves as a good leaving group, facilitating the formation of the guanidinium salt. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the reagent and the guanidinium product formed.

Data Presentation: Guanylation of Various Aliphatic Amines

The following table summarizes the results for the guanylation of several sterically unhindered primary aliphatic amines with a polymer-bound pyrazole-1-carboxamidine hydrochloride. While the reagent is polymer-bound, the yields are representative of the reactivity of the pyrazole-1-carboxamidine core.

Aliphatic Amine	Reaction Conditions	Reaction Time	Yield (%)	Reference
n-Butylamine	THF, Et ₃ N, 60 °C	24 h	99	^[2]
n-Octylamine	THF, Et ₃ N, 60 °C	24 h	95	^[2]
n-Butylamine	THF, Et ₃ N, Microwave (250-300 W)	5-10 min	90	^[2]
n-Octylamine	THF, Et ₃ N, Microwave (250-300 W)	5-10 min	88	^[2]

Experimental Protocols

This section provides a detailed methodology for the guanylation of a generic sterically unhindered primary aliphatic amine with "**Pyrazole-1-carboxamidine monohydrochloride**."

Materials:

- Sterically unhindered primary aliphatic amine (e.g., n-hexylamine)
- **Pyrazole-1-carboxamidine monohydrochloride** (1.0 - 1.2 equivalents)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 2.2 equivalents)
- Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Diethyl ether or Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

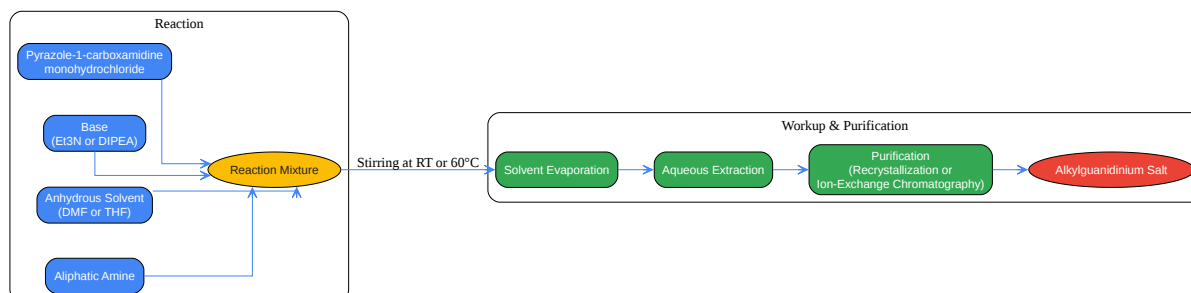
Protocol 1: General Procedure for Guanylation

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 equivalent).
- **Solvent Addition:** Dissolve the amine in anhydrous DMF or THF (a typical concentration is 0.1-0.5 M).
- **Base Addition:** Add the base (Et₃N or DIPEA, 2.0 - 2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- **Reagent Addition:** Add "**Pyrazole-1-carboxamidine monohydrochloride**" (1.0 - 1.2 equivalents) to the reaction mixture in one portion.

- Reaction: Stir the reaction mixture at room temperature or elevate the temperature to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - To the residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove the pyrazole byproduct.
 - The desired guanidinium salt is often highly polar and may remain in the aqueous layer. Lyophilization of the aqueous layer can yield the crude product.
- Purification:
 - Due to the high polarity and water solubility of many guanidinium salts, purification can be challenging.
 - If the product is a solid, it may be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
 - Alternatively, ion-exchange chromatography can be an effective purification method.

Visualizations

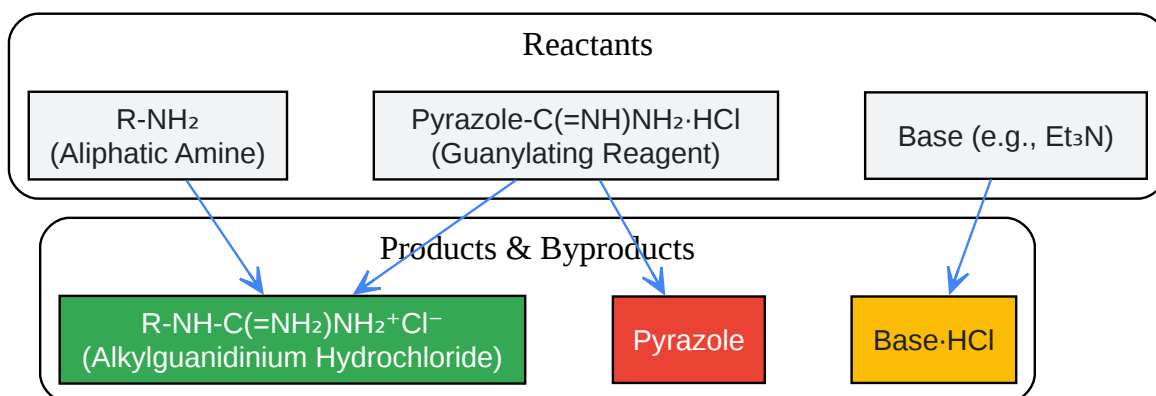
Experimental Workflow



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Caption: Workflow for the guanylation of aliphatic amines.

Logical Relationship of Reactants and Products



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Caption: Reactants and products in the guanylation reaction.

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References

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- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
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